molecular formula C23H18Cl2N2O B14621600 4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-84-1

4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14621600
CAS No.: 60627-84-1
M. Wt: 409.3 g/mol
InChI Key: QRWVYQHUYDRVDV-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2,6-dichlorophenyl group, a methoxy group, and two phenyl groups. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 1-methyl-3,5-diphenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or Grignard reagents in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes or receptors can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
  • 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
  • 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile

Uniqueness

4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60627-84-1

Molecular Formula

C23H18Cl2N2O

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C23H18Cl2N2O/c1-27-22(17-11-6-3-7-12-17)23(21(26-27)16-9-4-2-5-10-16)28-15-18-19(24)13-8-14-20(18)25/h2-14H,15H2,1H3

InChI Key

QRWVYQHUYDRVDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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